molecular formula C16H12O3S B13743900 6-Hydroxydibenzo(b,e)thiepin-11(6H)-one acetate CAS No. 31689-73-3

6-Hydroxydibenzo(b,e)thiepin-11(6H)-one acetate

Katalognummer: B13743900
CAS-Nummer: 31689-73-3
Molekulargewicht: 284.3 g/mol
InChI-Schlüssel: OCBVOCHRPOKVBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Hydroxydibenzo(b,e)thiepin-11(6H)-one acetate is a chemical compound that belongs to the class of dibenzo thiepin derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxydibenzo(b,e)thiepin-11(6H)-one acetate typically involves the following steps:

    Formation of the Dibenzo Thiepin Core: This can be achieved through a series of cyclization reactions starting from appropriate biphenyl precursors.

    Hydroxylation: Introduction of the hydroxyl group at the 6th position can be done using reagents like hydroxyl radicals or specific oxidizing agents.

    Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: Various substitution reactions can occur, especially at the hydroxyl and acetate groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Alcohols or reduced thiepin derivatives.

    Substitution Products: Various substituted thiepin derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 6-Hydroxydibenzo(b,e)thiepin-11(6H)-one acetate would depend on its specific interactions with biological targets. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dibenzo(b,e)thiepin Derivatives: Compounds with similar core structures but different functional groups.

    Hydroxylated Derivatives: Compounds with hydroxyl groups at different positions.

    Acetate Derivatives: Compounds with acetate groups attached to different parts of the molecule.

Uniqueness

6-Hydroxydibenzo(b,e)thiepin-11(6H)-one acetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds might not be as effective.

Eigenschaften

CAS-Nummer

31689-73-3

Molekularformel

C16H12O3S

Molekulargewicht

284.3 g/mol

IUPAC-Name

(11-oxo-6H-benzo[c][1]benzothiepin-6-yl) acetate

InChI

InChI=1S/C16H12O3S/c1-10(17)19-16-12-7-3-2-6-11(12)15(18)13-8-4-5-9-14(13)20-16/h2-9,16H,1H3

InChI-Schlüssel

OCBVOCHRPOKVBT-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1C2=CC=CC=C2C(=O)C3=CC=CC=C3S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.